molecular formula C14H19F3N2O3 B2460993 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034243-61-1

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2460993
CAS No.: 2034243-61-1
M. Wt: 320.312
InChI Key: BVKIASSFGYZHOS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]

In this case, the specific reactants would be:

  • 2,3-Dimethoxy-2-methylpropyl isocyanate
  • 2-(Trifluoromethyl)aniline

The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity or alter the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxypropyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-(2,3-Dimethoxy-2-methylpropyl)-3-phenylurea
  • 1-(2-Methoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea

Uniqueness

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the dimethoxy-methylpropyl and trifluoromethyl groups

Properties

IUPAC Name

1-(2,3-dimethoxy-2-methylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3/c1-13(22-3,9-21-2)8-18-12(20)19-11-7-5-4-6-10(11)14(15,16)17/h4-7H,8-9H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKIASSFGYZHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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